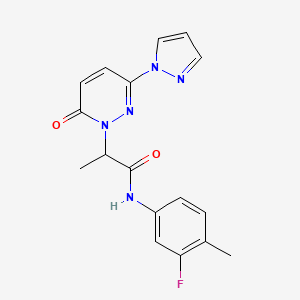

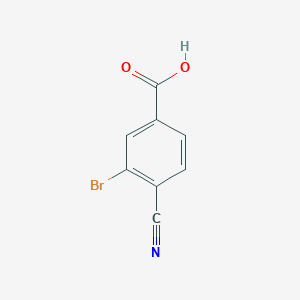

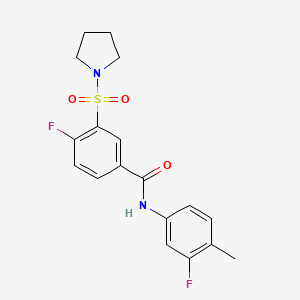

N-(2-fluorobenzoyl)-N-phenylpiperidine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-fluorobenzoyl)-N-phenylpiperidine-1-carboxamide” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products . The compound also has a fluorobenzoyl group, which can potentially increase the compound’s reactivity and bioavailability .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperidine ring and the fluorobenzoyl group would significantly influence its structure .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the piperidine ring and the fluorobenzoyl group. The fluorine atom in the fluorobenzoyl group is highly electronegative, which could make this compound reactive .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could increase its stability and lipophilicity .科学的研究の応用

PARP Inhibition for Cancer Therapy

A series of phenylpiperidine-substituted benzimidazole carboxamide poly(ADP-ribose) polymerase (PARP) inhibitors demonstrated significant potential in cancer therapy. These compounds exhibited excellent potency against the PARP-1 enzyme, essential for DNA repair in cancer cells, suggesting a pathway to potentiate the effectiveness of existing cancer treatments such as temozolomide and carboplatin (Penning et al., 2010).

Cytotoxic Activity Against Cancer Cell Lines

Carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones showed potent cytotoxicity against murine leukemia and Lewis lung carcinoma, retaining effectiveness with a diverse range of substituents. This indicates their potential as lead compounds for developing new anticancer drugs (Deady et al., 2005).

Ferrocenylmethyl Benzene-Carboxamide Derivatives as Anticancer Agents

A series of N-(ferrocenylmethyl)benzene-carboxamide derivatives were synthesized and demonstrated cytotoxic effects on the MDA-MB-435-S-F breast cancer cell line. This highlights the potential of integrating organometallic components into therapeutic agents for cancer treatment (Kelly et al., 2007).

Metabolism and Disposition Studies

19F-NMR spectroscopy has been used to support the development of HIV integrase inhibitors, providing valuable insights into the metabolic fate and excretion of these compounds. This approach assists in selecting candidates with favorable pharmacokinetic profiles for further development (Monteagudo et al., 2007).

Evaluation of Synthetic Cannabinoids

Studies on carboxamide-type synthetic cannabinoids revealed their agonistic activity towards CB1 and CB2 receptors, contributing to understanding the pharmacological properties of new psychoactive substances (NPS). Such research is crucial for forensic and therapeutic applications related to NPS (Doi et al., 2017).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(2-fluorobenzoyl)-N-phenylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O2/c20-17-12-6-5-11-16(17)18(23)22(15-9-3-1-4-10-15)19(24)21-13-7-2-8-14-21/h1,3-6,9-12H,2,7-8,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCNYFWHTRIMWDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

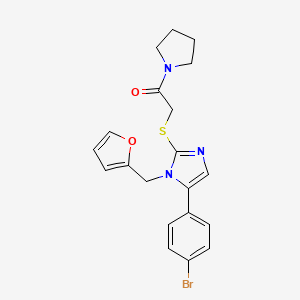

![(4-propylphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2640932.png)

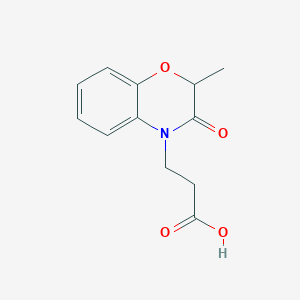

![2-{5-[(1-Carboxy-1-methylethyl)carbamoyl] pentanamido}-2-methylpropanoic acid](/img/structure/B2640936.png)

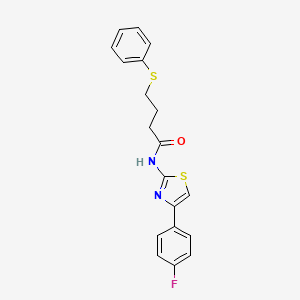

![(E)-3-(2,5-difluorophenyl)-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)prop-2-en-1-one](/img/structure/B2640939.png)

![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2640942.png)

![2-((6-benzyl-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-phenylacetamide](/img/structure/B2640947.png)